![molecular formula C6H9FO3S B2891122 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1820718-58-8](/img/structure/B2891122.png)

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

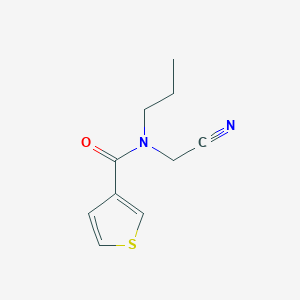

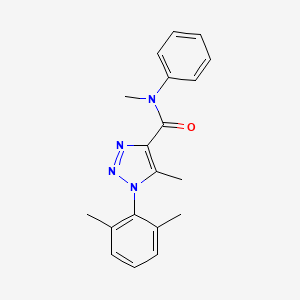

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1820718-58-8 . It has a molecular weight of 180.2 and its IUPAC name is 7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is 1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

7-Oxanorbornanes are used in the synthesis of bioactive compounds . They can be prepared enantiomerically enriched, making them useful chirons for the total asymmetric synthesis of natural products and bioactive compounds .

Preparation of Polymers

Unsubstituted 7-oxanorbornane and its alkyl-substituted derivatives generate useful polymers upon oxa ring openings .

Radical-Induced Alkene Polymerizations

2-Methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .

Herbicides

Analogues of 7-oxanorbornanes have been found to be bioactive, for instance, as herbicides .

5. Synthesis of Rare Sugars and Analogues 7-Oxanorbornanes are extremely useful in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Mode of Action

The mode of action of 7-Oxabicyclo[22It’s known that the compound can undergo pd-catalysed β-(hetero)arylation, forming arylated products with complete diastereoselectivity . This suggests that the compound may interact with its targets through a similar arylation mechanism.

Biochemical Pathways

The biochemical pathways affected by 7-Oxabicyclo[22The compound is known to be involved in the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is a key step in the synthesis of many bioactive compounds and natural products .

Result of Action

The molecular and cellular effects of 7-Oxabicyclo[22The compound’s ability to undergo pd-catalysed β-(hetero)arylation suggests that it may induce structural changes in its targets, potentially altering their function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius . This suggests that temperature may play a role in the compound’s stability.

Propriétés

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEWVMLWIPUQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)

![1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2891054.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)